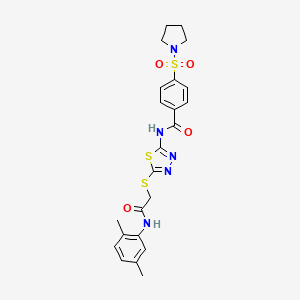

2-エトキシピリジン-3-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

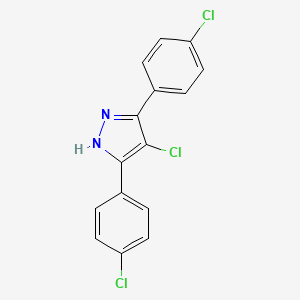

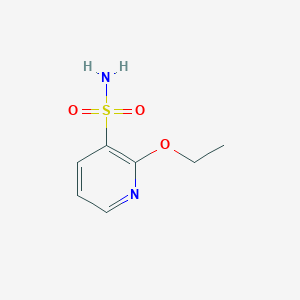

2-Ethoxypyridine-3-sulfonamide is a chemical compound with the formula C7H10N2O3S . It’s a versatile compound employed in various scientific studies due to its multifunctional nature. It enables researchers to explore its applications across diverse fields, such as medicinal chemistry, materials science, and biological research.

科学的研究の応用

スルホンイミデートの合成と中間体

概要:2-エトキシピリジン-3-スルホンアミド: は、スルホンイミデートとして知られる有機硫黄化合物のクラスに属します。これらの種は、4 つの異なる基が結合した四面体硫黄中心を特徴としています。それらの立体異性体硫黄中心は、不斉合成のためのキラルテンプレートとして役立ちます。

用途:- ビルディングブロック: スルホンイミデートは、他の重要な硫黄(VI)化合物にアクセスするための貴重なビルディングブロックとして機能します。 研究者は、スルホキシミンやスルホンイミドなど、さまざまな誘導体を生成するためにそれらを使用しています .

- アルキル転移試薬: スルホンイミデートは酸性条件に敏感であるため、酸、アルコール、フェノールにアルキル基を転移させるために役立ちます。 ただし、高温では用途が制限される場合があります .

ポリマー合成

概要: スルホンイミデートは、特に新規材料の合成において、高分子化学で応用されています。

用途:酵素阻害研究

概要: 研究者は、2-エトキシピリジン-3-スルホンアミドを含むスルホンアミドの特定の酵素に対する阻害特性を探求してきました。

用途:作用機序

Target of Action

2-Ethoxypyridine-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

2-Ethoxypyridine-3-sulfonamide interacts with its target by acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, 2-Ethoxypyridine-3-sulfonamide inhibits the enzyme’s activity, thereby preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by 2-Ethoxypyridine-3-sulfonamide affects several biochemical pathways. As folic acid is crucial for the synthesis of nucleotides, its deficiency leads to a decrease in DNA synthesis . This, in turn, affects cell division and growth, particularly in rapidly dividing cells such as bacteria .

Pharmacokinetics

The pharmacokinetics of 2-Ethoxypyridine-3-sulfonamide, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are generally well absorbed in the gastrointestinal tract . They are distributed widely in the body, including the cerebrospinal fluid, placenta, and fetal tissues . Metabolism of sulfonamides typically involves acetylation, glucuronidation, and oxidation . They are primarily excreted in the urine .

Result of Action

The molecular and cellular effects of 2-Ethoxypyridine-3-sulfonamide’s action primarily involve the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, 2-Ethoxypyridine-3-sulfonamide prevents the formation of nucleotides, thereby inhibiting DNA synthesis . This results in the inhibition of bacterial cell division and growth .

Action Environment

The action, efficacy, and stability of 2-Ethoxypyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the presence of other substances that compete for the same enzyme can affect the drug’s efficacy . Additionally, the pH of the environment can influence the ionization state of the drug, potentially affecting its absorption and distribution . Furthermore, resistance to sulfonamides can develop in bacteria through mutations or acquisition of resistance genes, which can significantly impact the drug’s effectiveness .

特性

IUPAC Name |

2-ethoxypyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFJVVURCXHKOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566767-66-5 |

Source

|

| Record name | 2-ethoxypyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2407292.png)

![ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2407294.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)

![Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2407296.png)

![3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2407298.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2407300.png)

![11-imino-N-(3-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2407301.png)